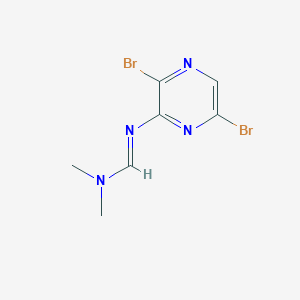
N'-(3,6-dibromopyrazin-2-yl)-n,n-dimethyl-formamidine
カタログ番号 B8760930
分子量: 307.97 g/mol
InChIキー: WDOSZJNTNYWFLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07915256B2
Procedure details


A mixture of 3,6-dibromo-pyrazin-2-ylamine (15.37 g, 60.80 mmol) and N,N-dimethylformamide dimethyl acetal (10.1 mL, 76.00 mmol), suspended in ethanol (150 mL), is refluxed for 2 hours. The reaction mixture is evaporated in vacuo affording the title compound (18.6 g). 1H-NMR (400 MHz, CDCl3) δ (ppm) 3.20 (s, 3H), 3.21 (s, 3H), 7.93 (s, 1H), 8.48 (s, 1H). LCMS: Rt 3.81 min (99.1%), m/z (APCI) 307 (M+H)+.



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH2:9])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>C(O)C>[Br:1][C:2]1[C:3]([N:9]=[CH:12][N:13]([CH3:15])[CH3:14])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.37 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(=CN1)Br)N
|
|
Name
|
|
|
Quantity
|
10.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(N(C)C)OC
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC(=CN1)Br)N=CN(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
